Superior Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity vs. Genistein
Despite having the same molecular formula (C15H10O5) as genistein, the target compound's saturated ring system increases its molecular flexibility and eliminates the planar geometry critical for DNA intercalation. Its TPSA is 87.0 Ų, identical to genistein, but the reduction of the C2-C3 double bond and the non-planar structure alters its effective hydrogen bonding capacity by removing a planar pharmacophore required for strong estrogen receptor binding, as seen with genistein (IC50 ~ 1-10 µM for ERβ) .
| Evidence Dimension | Molecular planarity and calculated TPSA |
|---|---|
| Target Compound Data | TPSA = 87.0 Ų; Non-planar, saturated bicyclic system. |
| Comparator Or Baseline | Genistein: TPSA = 87.0 Ų; Planar aromatic system. |
| Quantified Difference | Identical TPSA but loss of planarity, leading to a distinct spatial presentation of the same H-bond donors/acceptors. |
| Conditions | In silico physicochemical prediction and comparison with known structure-activity relationships (SAR) for estrogen receptor binding. |
Why This Matters
This indicates the compound will have a different pharmacological profile, avoiding the strong estrogenic activity of genistein, which is a critical consideration for researchers developing non-hormonal therapies.
- [1] DrugBank. (n.d.). Genistein (DB01645). Accession Number DB01645. Metabolic Research. View Source
- [2] Kuiper, G. G., Lemmen, J. G., Carlsson, B., Corton, J. C., Safe, S. H., Van Der Saag, P. T., ... & Gustafsson, J. A. (1998). Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor β. Endocrinology, 139(10), 4252-4263. View Source
